N-methyl-N-(4-methylphenyl)-1H-benzimidazole-1-carboxamide
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Overview
Description
N-methyl-N-(4-methylphenyl)-1H-benzimidazole-1-carboxamide is an organic compound with a complex structure that includes a benzimidazole ring, a carboxamide group, and methylphenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(4-methylphenyl)-1H-benzimidazole-1-carboxamide typically involves the reaction of benzimidazole derivatives with methylphenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran. The reaction is often catalyzed by a base such as triethylamine to facilitate the formation of the carboxamide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. This method enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(4-methylphenyl)-1H-benzimidazole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylphenyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives.
Scientific Research Applications
N-methyl-N-(4-methylphenyl)-1H-benzimidazole-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-methyl-N-(4-methylphenyl)-1H-benzimidazole-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-N-(4-chlorophenyl)-1H-benzimidazole-1-carboxamide
- N-methyl-N-(4-methoxyphenyl)-1H-benzimidazole-1-carboxamide
- N-methyl-N-(4-biphenylyl)-1H-benzimidazole-1-carboxamide
Uniqueness
N-methyl-N-(4-methylphenyl)-1H-benzimidazole-1-carboxamide is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the methylphenyl group influences its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-methyl-N-(4-methylphenyl)benzimidazole-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-12-7-9-13(10-8-12)18(2)16(20)19-11-17-14-5-3-4-6-15(14)19/h3-11H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSSIBMPSZDRZTN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C)C(=O)N2C=NC3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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